molecular formula C19H22O3 B13889184 5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde CAS No. 916602-30-7

5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde

Cat. No.: B13889184
CAS No.: 916602-30-7
M. Wt: 298.4 g/mol
InChI Key: SBYYFNVKZGJIPR-VOTSOKGWSA-N
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Description

(E)-5-hydroxy-6-(3-methylbut-2-enyl)-2-(pent-1-enyl)benzofuran-4-carbaldehyde is a member of the class of 1-benzofurans that is 1-benzofuran substituted by a hydroxy group at position 5, a prenyl group at position 6 and a pent-1-en-1-yl group at position 2. Isolated from Chaetomium globosum, it exhibits radical scavenging activity. It has a role as a radical scavenger, a Chaetomium metabolite and an Aspergillus metabolite. It is a member of 1-benzofurans, an aldehyde and a member of phenols.
5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde is a natural product found in Aspergillus ruber, Chaetomium globosum, and other organisms with data available.

Properties

CAS No.

916602-30-7

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

5-hydroxy-6-(3-methylbut-2-enyl)-2-[(E)-pent-1-enyl]-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C19H22O3/c1-4-5-6-7-15-11-16-17(12-20)19(21)14(9-8-13(2)3)10-18(16)22-15/h6-8,10-12,21H,4-5,9H2,1-3H3/b7-6+

InChI Key

SBYYFNVKZGJIPR-VOTSOKGWSA-N

Isomeric SMILES

CCC/C=C/C1=CC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C

Canonical SMILES

CCCC=CC1=CC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C

Origin of Product

United States

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